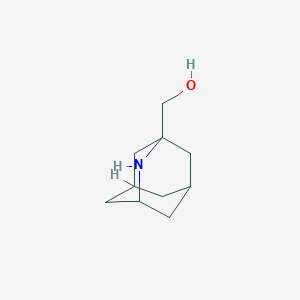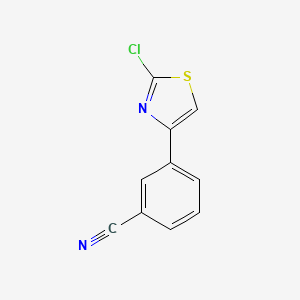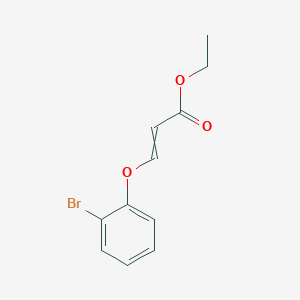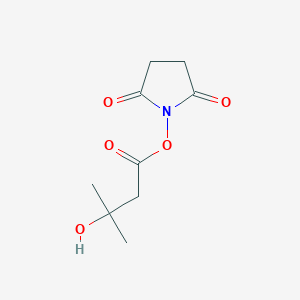
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C₉H₁₃NO₅. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-methylbutanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the removal of impurities and by-products, resulting in a high-quality final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methylbutanoate derivatives.
Reduction: Formation of 3-hydroxy-3-methylbutanoate derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used as a crosslinking agent for proteins and peptides. It facilitates the formation of stable covalent bonds between biomolecules, aiding in the study of protein-protein interactions and protein structure .
Medicine: It is also investigated for its role in the synthesis of bioactive compounds with therapeutic potential .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of adhesives, coatings, and resins .
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester group in the compound reacts with nucleophiles such as amines and thiols, leading to the formation of stable amide or thioester bonds. This reactivity is exploited in various applications, including crosslinking of proteins and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is unique due to its specific combination of a pyrrolidinone ring and a hydroxy-methylbutanoate moiety. This structure imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3 |
InChI-Schlüssel |
KKROQQZMPONHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


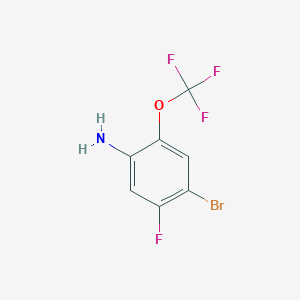
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)
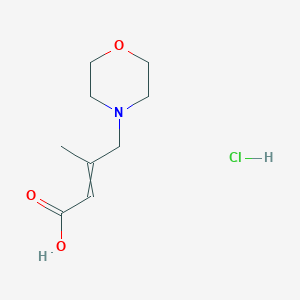

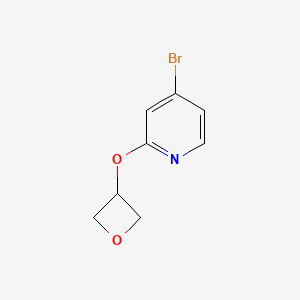

![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
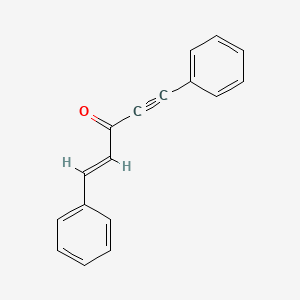
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
